2-Naphthol-D8

Overview

Description

2-Naphthol-D8 is a useful research compound. Its molecular formula is C10H8O and its molecular weight is 152.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Naphthol-D8, a deuterated form of 2-naphthol, is a compound that has garnered attention in pharmacological and toxicological research due to its biological activity and metabolic pathways. As a metabolite of naphthalene, it is primarily processed by cytochrome P450 enzymes, which play critical roles in drug metabolism and the biotransformation of various xenobiotics.

- Molecular Formula : CDO

- CAS Number : 78832-61-8

- Molecular Weight : 152.219 g/mol

This compound is metabolized by several cytochrome P450 isozymes including CYP1A1, CYP1A2, CYP2A1, CYP2E1, and CYP2F2. This metabolic pathway is significant as it influences the pharmacokinetics and potential toxicity of the compound. The presence of deuterium can alter the kinetic properties of the compound, potentially leading to variations in its biological effects compared to its non-deuterated counterpart .

Antimicrobial Properties

Research indicates that naphthol derivatives exhibit antimicrobial activity. For instance, compounds similar to 2-naphthol have shown effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.5 µg/mL, suggesting strong antibacterial potential .

Toxicological Studies

The toxicological profile of naphthalene and its metabolites, including this compound, has been extensively studied. Naphthalene exposure has been linked to respiratory issues and potential carcinogenic effects. Inhalation studies have indicated that naphthalene can pose significant health risks, particularly for individuals in occupational settings .

Case Studies

| Study | Findings |

|---|---|

| Klotz et al. (2011) | Reported urinary levels of naphthalene metabolites in non-smokers and smokers; highlighted significant differences in exposure levels based on occupational hazards. |

| Wu et al. (2005) | Found that 1,2-dihydroxynaphthalene serves as a sensitive biomarker for naphthalene exposure; established a geometric mean concentration in urine for workers exposed to naphthalene. |

| Zobel et al. (2017) | Investigated the formation of reactive naphthoquinones from naphthol metabolites; suggested these compounds may contribute to toxicological effects observed in human studies. |

Pharmacokinetics

Deuteration in compounds like this compound can influence their pharmacokinetic profiles by altering absorption, distribution, metabolism, and excretion (ADME). The incorporation of deuterium has been shown to enhance metabolic stability and reduce clearance rates in some cases, which may increase the duration of action of the drug .

Properties

IUPAC Name |

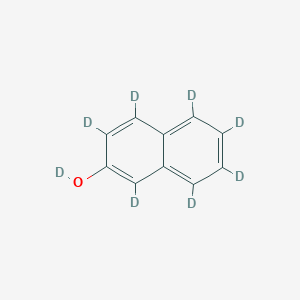

1,2,3,4,5,6,8-heptadeuterio-7-deuteriooxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H/i1D,2D,3D,4D,5D,6D,7D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAZRIHNYRIHIV-GZORGGLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])O[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.